L-Seryl-L-cysteinyl-L-leucyl-L-seryl-L-cysteinyl-L-tryptophyl-L-leucine
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Overview
Description
L-Seryl-L-cysteinyl-L-leucyl-L-seryl-L-cysteinyl-L-tryptophyl-L-leucine is a peptide compound composed of seven amino acids: serine, cysteine, leucine, tryptophan, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-cysteinyl-L-leucyl-L-seryl-L-cysteinyl-L-tryptophyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (L-serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-cysteine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-leucine, L-serine, L-cysteine, L-tryptophan, and L-leucine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., bacteria) to produce the peptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-cysteinyl-L-leucyl-L-seryl-L-cysteinyl-L-tryptophyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in SPPS.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Seryl-L-cysteinyl-L-leucyl-L-seryl-L-cysteinyl-L-tryptophyl-L-leucine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Seryl-L-cysteinyl-L-leucyl-L-seryl-L-cysteinyl-L-tryptophyl-L-leucine involves its interaction with specific molecular targets and pathways. The cysteine residues can form disulfide bonds, influencing the peptide’s structure and function. The tryptophan residue may participate in hydrophobic interactions, while the serine and leucine residues contribute to the peptide’s overall stability and activity.
Comparison with Similar Compounds
Similar Compounds
- L-Seryl-L-cysteinyl-L-histidyl-L-leucyl-L-prolyl-L-tryptophyl-L-alanyl-L-serylglycyl-L-leucyl-L-α-glutamyl-L-threonyl-L-leucyl-L-α-aspartyl
- L-Cysteine, L-seryl-L-leucyl-L-seryl-L-alanyl-L-tyrosyl-L-seryl-L-prolyl-L-isoleucyl-L-leucyl-L-isoleucyl-L-leucyl-L-lysyl-L-glutaminyl-L-methionyl-L-cysteinyl-L-histidyl-L-lysyl-L-valyl-L-arginyl-L-isoleucyl-L-leucyl-L-methionyl-L-cysteinyl-L-isoleucyl-L-seryl-L-glutaminyl-L-threonyl-L-lysyl-L-leucine
Uniqueness
L-Seryl-L-cysteinyl-L-leucyl-L-seryl-L-cysteinyl-L-tryptophyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of multiple cysteine residues allows for the formation of disulfide bonds, enhancing the peptide’s stability and potential for various applications.
Properties
CAS No. |
918527-50-1 |
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Molecular Formula |
C35H54N8O10S2 |
Molecular Weight |
811.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C35H54N8O10S2/c1-17(2)9-23(38-33(50)27(15-54)42-29(46)21(36)13-44)30(47)41-26(14-45)32(49)43-28(16-55)34(51)39-24(31(48)40-25(35(52)53)10-18(3)4)11-19-12-37-22-8-6-5-7-20(19)22/h5-8,12,17-18,21,23-28,37,44-45,54-55H,9-11,13-16,36H2,1-4H3,(H,38,50)(H,39,51)(H,40,48)(H,41,47)(H,42,46)(H,43,49)(H,52,53)/t21-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
MGPCSTJVPVBHAV-YFJYPRTLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(CO)N |
Origin of Product |
United States |
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